molecular formula C6H9BClNO3 B6338908 6-Methoxypyridine-2-boronic acid, hydrochloride salt;  min. 97% CAS No. 1632370-89-8

6-Methoxypyridine-2-boronic acid, hydrochloride salt; min. 97%

Cat. No. B6338908
CAS RN: 1632370-89-8
M. Wt: 189.41 g/mol
InChI Key: XBFJPIZCCLHLHV-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-boronic acid, hydrochloride salt, is a chemical compound with the empirical formula C6H8BNO3 · HCl . It has a molecular weight of 189.40 . This compound is provided in solid form .


Molecular Structure Analysis

The SMILES string for 6-Methoxypyridine-2-boronic acid, hydrochloride salt is COC1=CC=CC(B(O)O)=N1.Cl . The InChI is 1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxypyridine-2-boronic acid, hydrochloride salt include a density of 1.2±0.1 g/cm³, a boiling point of 325.7±52.0 °C at 760 mmHg, and a flash point of 150.8±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Diol Recognition and Discrimination : 6-Methoxypyridine-2-boronic acid derivatives are used in detecting and differentiating diol-containing analytes via NMR spectroscopy. This method is effective for recognizing various bioanalytes like catechol, dopamine, and sugars such as glucose and fructose at low mM concentrations without the need for multivariate analysis techniques (Axthelm et al., 2015).

  • Synthesis of Antioxidants : Derivatives of 6-methoxypyridine-2-boronic acid have been used in the synthesis of new antioxidants, demonstrating the compound's potential in creating pharmacologically active agents (Yao Xing-sheng, 2007).

  • Radioligand Imaging : 6-Methoxypyridine-2-boronic acid derivatives have been used in the synthesis of PET radioligands, such as MK-1064, for imaging of specific receptors in the brain. This highlights its role in neuroimaging and potentially in neurological research (Gao, Wang, & Zheng, 2016).

  • Magnetic Characterisation in Materials Science : This compound has been utilized in the synthesis of polymetallic cobalt cages, aiding in the study of magnetic properties and material science research (Langley et al., 2009).

  • DNA Binding Abilities : 6-Methoxypyridine-2-boronic acid derivatives have been studied for their DNA binding abilities, indicating potential applications in molecular biology and genetics (Mandal et al., 2019).

  • Fluorescence Quenching Studies : These compounds are studied for their fluorescent properties, particularly in fluorescence quenching, which can be applied in sensor design and biologically active molecule studies (Melavanki, 2018).

  • Chemical Properties and Hydrolysis : The compound's role in the formation of tetraarylpentaborates and their subsequent hydrolysis has been explored, contributing to the understanding of its chemical behavior and properties (Nishihara, Nara, & Osakada, 2002).

  • Drug Development and Antiandrogen Production : It has been used in the process development and crystallization of a novel topical antiandrogen, demonstrating its utility in pharmaceutical manufacturing (Daver et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions of research involving 6-Methoxypyridine-2-boronic acid, hydrochloride salt could involve the development of more robust methods for the synthesis of pyridine-containing biaryls . Additionally, the exploration of alternative nucleophilic reagents and novel main group approaches could be beneficial .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be utilized in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Methoxypyridine-6-boronic acid hydrochloride likely undergoes transmetalation, a process where it transfers its boronic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Result of Action

The primary result of the action of 2-Methoxypyridine-6-boronic acid hydrochloride is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of 2-Methoxypyridine-6-boronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .

properties

IUPAC Name

(6-methoxypyridin-2-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFJPIZCCLHLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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